![molecular formula C11H15F3N4O2S B2707170 3-[4-(Ethanesulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine CAS No. 2129799-02-4](/img/structure/B2707170.png)
3-[4-(Ethanesulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Ethanesulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with an ethylsulfonyl group and a pyridazine ring substituted with a trifluoromethyl group. The unique structural features of this compound make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Ethanesulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable sulfonylating agent, such as ethylsulfonyl chloride, under basic conditions.
Introduction of the Pyridazine Ring: The pyridazine ring is introduced by reacting the piperazine derivative with a trifluoromethyl-substituted pyridazine precursor under appropriate conditions, such as heating in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Ethanesulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced fluoromethyl derivatives, and various substituted piperazine derivatives.
Scientific Research Applications
3-[4-(Ethanesulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-[4-(Ethanesulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(Ethylsulfonyl)piperazin-1-yl)propan-1-ol
- (E)-1-(4-(Ethylsulfonyl)piperazin-1-yl)-3-(2-((5-methyl-1H-pyrrol-2-yl)methylene)hydrazinyl)propan-1-one
Uniqueness
3-[4-(Ethanesulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine stands out due to its unique combination of a piperazine ring with an ethylsulfonyl group and a pyridazine ring with a trifluoromethyl group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(4-ethylsulfonylpiperazin-1-yl)-6-(trifluoromethyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N4O2S/c1-2-21(19,20)18-7-5-17(6-8-18)10-4-3-9(15-16-10)11(12,13)14/h3-4H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REIZUIHMNKDGMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}adamantane-1-carboxamide](/img/structure/B2707087.png)
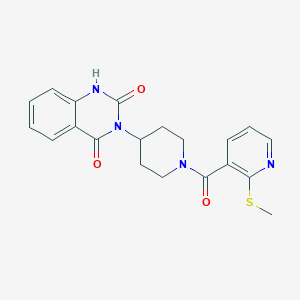

![2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2707090.png)
![N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B2707092.png)
![3-(1'-Methyl-5-(trifluoromethyl)-1'H,2H-[3,4'-bipyrazol]-2-yl)propanenitrile](/img/structure/B2707093.png)
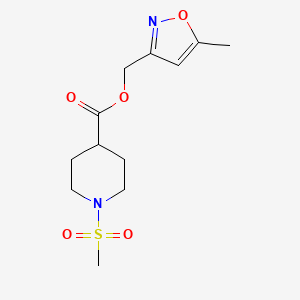
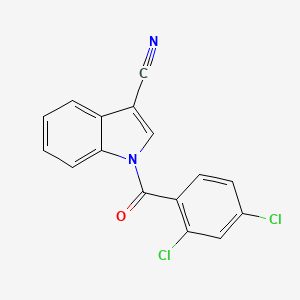
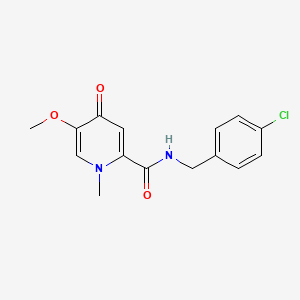
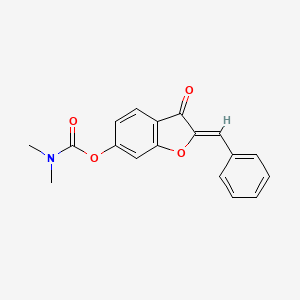
![(Z)-7-(3,4-dimethoxybenzylidene)-3-(furan-2-ylmethyl)-9-methyl-3,4-dihydro-2H-benzofuro[5,6-e][1,3]oxazin-6(7H)-one](/img/structure/B2707102.png)
![N-(2H-1,3-benzodioxol-5-yl)-1-{[(4-fluorophenyl)carbamoyl]methyl}piperidine-4-carboxamide](/img/structure/B2707104.png)
![2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2707107.png)

